molecular formula C8H5FN2O B12281312 6-Amino-4-fluoroisoindol-1-one

6-Amino-4-fluoroisoindol-1-one

Katalognummer: B12281312
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: GQZWPXYUAZZSIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-fluoroisoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and fluoro substituents in the molecule enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with phthalic anhydride, followed by cyclization and subsequent amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-4-fluoroisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted isoindolones .

Wissenschaftliche Forschungsanwendungen

6-Amino-4-fluoroisoindol-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-4-fluoroisoindol-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

  • 6-Amino-4-chloroisoindol-1-one
  • 6-Amino-4-bromoisoindol-1-one
  • 6-Amino-4-iodoisoindol-1-one

Comparison: Compared to its analogs, 6-Amino-4-fluoroisoindol-1-one is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Eigenschaften

Molekularformel

C8H5FN2O

Molekulargewicht

164.14 g/mol

IUPAC-Name

6-amino-4-fluoroisoindol-1-one

InChI

InChI=1S/C8H5FN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-3H,10H2

InChI-Schlüssel

GQZWPXYUAZZSIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=O)N=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.